Product packaging for Ethyl-L-NIO hydrochloride(Cat. No.:CAS No. 36889-13-1)

Ethyl-L-NIO hydrochloride

Cat. No.: B1662418
CAS No.: 36889-13-1
M. Wt: 173.21 g/mol
InChI Key: UYZFAUAYFLEHRC-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within L-Ornithine Derivative Chemistry

N5-Iminoethyl-L-ornithine is a synthetic derivative of L-ornithine, an amino acid that plays a central role in processes like the urea (B33335) cycle and the biosynthesis of nitric oxide (NO). It belongs to a wider class of N5-substituted ornithine analogs. These analogs are designed to interact with and modulate the activity of specific enzymes. The synthesis of such compounds often involves the alkylation or acylation of the N5 amine group of the ornithine molecule. This chemical modification of the ornithine structure allows for the creation of molecules with enhanced selectivity and potency towards particular enzymatic targets.

Overview of Principal Enzymatic Targets: Nitric Oxide Synthase and Protein Arginine Deiminases

The primary biochemical targets of N5-Iminoethyl-L-ornithine are Nitric Oxide Synthase (NOS) and, to a lesser extent, Protein Arginine Deiminases (PADs).

Nitric Oxide Synthase (NOS): N5-Iminoethyl-L-ornithine is widely recognized as a potent, non-selective, and irreversible inhibitor of all three major isoforms of nitric oxide synthase. biotium.commedchemexpress.comtocris.com NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule, from the amino acid L-arginine. By inhibiting NOS, N5-Iminoethyl-L-ornithine prevents the conversion of L-arginine to L-citrulline and nitric oxide, thereby reducing NO levels.

The mechanism of inhibition involves N5-Iminoethyl-L-ornithine binding to the active site of the NOS enzyme, competing with the natural substrate, L-arginine. This inhibition is NADPH-dependent, time-dependent, and concentration-dependent, indicating a strong interaction. medchemexpress.commedchemexpress.com Mechanistic studies have shown that for inducible NOS (iNOS), N5-Iminoethyl-L-ornithine can act as both an inactivator and a substrate. nih.gov The presence of the amidine methyl group can interfere with the enzymatic reaction cycle, sometimes leading to the conversion of the enzyme's heme cofactor to biliverdin (B22007), which inactivates the enzyme. nih.gov

The inhibitory potency of N5-Iminoethyl-L-ornithine against the different NOS isoforms has been quantified, as shown in the table below.

Enzyme IsoformInhibition Constant (Ki)
Neuronal NOS (nNOS)1.7 µM
Endothelial NOS (eNOS)3.9 µM
Inducible NOS (iNOS)3.9 µM
Data sourced from multiple studies. medchemexpress.commedchemexpress.cominvivochem.com

Protein Arginine Deiminases (PADs): N5-Iminoethyl-L-ornithine has also been investigated for its effects as an inhibitor of Protein Arginine Deiminases (PADs). PADs are a family of enzymes that catalyze the conversion of arginine residues in proteins to citrulline, a post-translational modification known as citrullination. nih.gov This process is implicated in various physiological and pathological conditions, including autoimmune diseases like rheumatoid arthritis. nih.govnih.gov Research in murine models of collagen-induced arthritis has shown that treatment with L-NIO can reduce synovial citrullination and the clinical severity of the disease, suggesting it can mitigate autoimmune responses linked to citrullinated proteins. While more specific PAD inhibitors have been developed, such as N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide (Cl-amidine), the foundational structure of N5-Iminoethyl-L-ornithine is relevant to this class of inhibitors. nih.govaai.orgacs.org

Significance of N5-Iminoethyl-L-Ornithine as a Research Probe in Biological Systems

Due to its potent and well-characterized inhibitory action on nitric oxide synthase, N5-Iminoethyl-L-ornithine serves as a crucial research probe for elucidating the multifaceted roles of nitric oxide in biological systems. biotium.compsu.edu By selectively blocking NO production, scientists can investigate the downstream physiological and pathophysiological consequences. ontosight.ai

One significant application is in neuroscience and cardiovascular research to study the effects of ischemia. medchemexpress.cominvivochem.com The administration of N5-Iminoethyl-L-ornithine has been used to develop animal models of focal cerebral ischemia. medchemexpress.cominvivochem.comnih.gov This allows researchers to study the mechanisms of stroke, including blood-brain barrier dysfunction, neuronal hypoxia, and neuroinflammation, providing a platform for testing potential therapeutic interventions. invivochem.comnih.gov

Furthermore, its use in models of inflammatory conditions like immune complex-induced vasculitis and rheumatoid arthritis helps to dissect the contribution of nitric oxide to the inflammatory process. tocris.com By inhibiting NO synthesis, researchers can assess changes in disease activity and immune responses, highlighting the therapeutic potential of targeting the NOS pathway. ontosight.ai The ability to modulate NO levels with N5-Iminoethyl-L-ornithine makes it an indispensable tool for exploring the complex signaling pathways governed by this ubiquitous molecule. ontosight.aipubcompare.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N3O2 B1662418 Ethyl-L-NIO hydrochloride CAS No. 36889-13-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c1-5(8)10-4-2-3-6(9)7(11)12/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZFAUAYFLEHRC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCC[C@@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958082
Record name L-NIO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36889-13-1, 150403-88-6
Record name N5-(1-Iminoethyl)-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36889-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(G)-Iminoethylornithine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(G)-Iminoethylornithine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03305
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-NIO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-N5-(1-Iminoethyl)ornithine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N5-(1-Iminoethyl)-L-ornithine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ6P9GL3YT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Enzymatic Inhibition Mechanisms of N5 Iminoethyl L Ornithine

Nitric Oxide Synthase (NOS) Inhibition Modalities

L-NIO demonstrates a dual approach to inhibiting nitric oxide synthases, the enzymes responsible for converting L-arginine to nitric oxide and L-citrulline. nih.gov It functions as both a competitive antagonist and a mechanism-based inactivator, particularly of the inducible NOS (iNOS) isoform. escholarship.org

Competitive Antagonism with L-Arginine at the Active Site

L-NIO acts as a competitive inhibitor of all NOS isoforms by binding to the same active site as the natural substrate, L-arginine. nih.gov This competitive binding is reversible and is a result of the structural similarity between L-NIO and L-arginine. nih.gov The presence of L-NIO at the active site physically obstructs L-arginine from binding, thereby preventing the synthesis of nitric oxide.

The inhibitory potencies (Ki values) of L-NIO have been determined for the different NOS isoforms, highlighting its non-selective nature in competitive inhibition. medchemexpress.commedchemexpress.com

Table 1: Inhibitory Potency (Ki) of L-NIO on NOS Isoforms

NOS Isoform Ki (μM)
Neuronal NOS (nNOS) 1.7 medchemexpress.commedchemexpress.com
Endothelial NOS (eNOS) 3.9 medchemexpress.commedchemexpress.com
Inducible NOS (iNOS) 3.9 medchemexpress.commedchemexpress.com

Mechanism-Based Inactivation of NOS Isoforms

Beyond competitive inhibition, L-NIO can also cause time-dependent and irreversible inactivation of NOS, particularly the inducible isoform (iNOS). figshare.comnih.gov This process is dependent on the presence of NADPH and molecular oxygen. figshare.comresearchgate.net

The inactivation of iNOS by L-NIO involves a critical interaction with the enzyme's heme cofactor. nih.gov This interaction leads to the destruction and subsequent loss of the heme group from the enzyme. nih.govfigshare.comnih.gov Spectral analyses have confirmed that the heme cofactor is lost or modified during this mechanism-based inactivation. researchgate.netinvivochem.com This heme destruction is a key step in the irreversible inactivation of the enzyme. escholarship.org

A direct consequence of the heme destruction mediated by L-NIO is the formation of biliverdin (B22007). nih.govescholarship.orgnih.gov Specifically, studies have identified the product as biliverdin IXα. nih.govacs.orgnorthwestern.edu The amount of biliverdin produced corresponds to the amount of heme lost during the inactivation process. nih.govacs.org This conversion of the heme cofactor to biliverdin is a distinctive feature of the inactivation mechanism. nih.gov

The mechanism-based inactivation of NOS by L-NIO is not a spontaneous process. It is critically dependent on the presence of both NADPH and molecular oxygen (O2). figshare.comresearchgate.net NADPH, a necessary cofactor for NOS activity, provides the electrons required for the catalytic cycle. nih.gov The inactivation process, including the heme destruction, will not proceed in the absence of NADPH and oxygen. researchgate.net

The specific chemical structure of L-NIO, particularly the amidine methyl group, plays a crucial role in its unique inactivation mechanism. nih.govescholarship.org This methyl group takes the place of the guanidine (B92328) amino group found in the natural substrate, L-arginine. nih.govescholarship.org This substitution prevents the proper protonation of a heme-peroxy intermediate during the catalytic cycle. nih.govescholarship.orgacs.orgnorthwestern.edu This failure to protonate prevents the formation of the heme-oxo intermediate, and instead, the enzyme follows a pathway similar to that of heme oxygenase, leading to the destruction of its own heme cofactor and the formation of biliverdin. nih.govescholarship.orgacs.orgnorthwestern.edu This specific mechanism appears to be unique to methyl amidines like L-NIO. nih.govescholarship.org

Comparative Mechanisms with Amidine Analogs

The inhibitory action of N5-(1-iminoethyl)-L-ornithine on Nitric Oxide Synthase (NOS) is part of a broader class of amidine-containing molecules that function as enzyme inhibitors. nih.gov The mechanism of L-NIO, particularly against inducible NOS (iNOS), is distinct and involves a complex, time-dependent, and NADPH-dependent irreversible inactivation process. figshare.comnih.gov This inactivation is characterized by the destruction of the enzyme's heme cofactor and the subsequent formation of biliverdin. nih.govnih.gov

This mechanism is shared with another well-studied amidine inhibitor, N-(3-(Aminomethyl)benzyl)acetamidine (1400W), which also causes heme loss and biliverdin formation upon iNOS inactivation. nih.gov The specific isomer formed has been identified as biliverdin IXα. nih.gov It is proposed that for these methyl amidines, the presence of the methyl group in place of the substrate's guanidino amino group prevents the necessary protonation of a heme-peroxy intermediate, shifting the reaction toward a heme oxygenase-type mechanism that destroys the heme. nih.govnih.gov

However, this specific mechanism appears to be unique to methyl amidines like L-NIO. nih.gov Studies on other synthetic L-NIO analogs with different alkyl groups on the amidine function revealed that while they also act as inactivators, their mechanism differs significantly. nih.gov These other amidine analogs inactivate iNOS without causing any detectable heme loss or biliverdin formation, suggesting an alternative, as-yet-unknown, pathway of inactivation. nih.gov Unlike L-NIO, these analogs with larger alkyl groups may sterically block oxygen binding at the heme iron, preventing them from acting as substrates. nih.gov

Isoform Selectivity and Potency Profiles

N5-(1-iminoethyl)-L-ornithine is a potent, non-selective inhibitor of all three major nitric oxide synthase (NOS) isoforms. medchemexpress.comcaymanchem.comsapphirebioscience.com It functions as a competitive inhibitor by binding to the active site in place of the natural substrate, L-arginine, thereby blocking the synthesis of nitric oxide. While it inhibits all isoforms, its potency varies slightly among them.

L-NIO is a time-, concentration-, and NADPH-dependent irreversible inhibitor of iNOS. figshare.com Mechanistic studies focusing on iNOS have determined a K_I (inhibition constant) of 13.7 ± 1.6 μM and a k_inact (rate of inactivation) of 0.073 ± 0.003 min⁻¹. figshare.com Other analyses report a K_i value of 3.9 μM for its inhibition of mouse iNOS. caymanchem.comsapphirebioscience.cominvivochem.com The inactivation process leads to a loss of the heme cofactor. escholarship.org This susceptibility of iNOS to mechanism-based inactivation by L-NIO is thought to be linked to its much faster rate of NO formation compared to other isoforms, which increases the likelihood of the inhibitor being activated at the heme center. escholarship.org

L-NIO effectively inhibits the endothelial isoform of NOS. Published research consistently reports a K_i value of 3.9 μM for the inhibition of bovine eNOS. medchemexpress.comcaymanchem.comsapphirebioscience.cominvivochem.com While L-NIO inhibits eNOS, it does not typically cause the same irreversible, mechanism-based inactivation seen with iNOS under similar conditions. escholarship.orgnih.gov

The neuronal isoform of NOS is the most potently inhibited by L-NIO. It displays a K_i value of 1.7 μM against rat nNOS. medchemexpress.comcaymanchem.comsapphirebioscience.cominvivochem.com This makes L-NIO slightly more selective for nNOS compared to eNOS and iNOS. medchemexpress.comcaymanchem.comsapphirebioscience.com Some research also indicates that L-NIO may cause reaction-based inactivation of nNOS. nih.gov

Table 1: Inhibitory Potency (K_i) of L-NIO against NOS Isoforms

Isoform Source Organism K_i (μM) Citation(s)
nNOS Rat 1.7 medchemexpress.com, caymanchem.com, sapphirebioscience.com, invivochem.com
eNOS Bovine 3.9 medchemexpress.com, caymanchem.com, sapphirebioscience.com, invivochem.com
iNOS Mouse 3.9 medchemexpress.com, caymanchem.com, sapphirebioscience.com, invivochem.com

Protein Arginine Deiminase (PAD) Inhibition Characteristics

N5-Iminoethyl-L-ornithine has also been identified as an inhibitor of Protein Arginine Deiminases (PADs), a family of enzymes that catalyze the conversion of arginine residues in proteins to citrulline. This activity is significant in the context of diseases like rheumatoid arthritis, where citrullination of proteins is a key pathological feature. nih.gov

Research has demonstrated the efficacy of L-NIO as a PAD inhibitor in disease models. In studies of murine collagen-induced arthritis, treatment with L-NIO resulted in a significant reduction of approximately 50% in both synovial citrullination and clinical disease activity. This effect points toward an inhibitory action across the PAD isoforms active in the synovium.

While L-NIO itself has shown this efficacy, much of the detailed characterization of this class of inhibitors has focused on its close analog, N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide (Cl-amidine). Cl-amidine is described as a pan-PAD inhibitor, meaning it irreversibly inhibits all of the tested PAD isoforms (PADs 1-4). nih.govacs.orgnih.gov The efficacy of L-NIO in reducing protein citrullination suggests it shares this characteristic of inhibiting multiple PAD enzymes. The development of these ornithine-based amidine compounds represents a class of agents that modulate aberrant citrullination. nih.govnih.gov

Table 2: Summary of L-NIO Efficacy as a PAD Inhibitor

Feature Description Citation(s)
Inhibition Spectrum Implied pan-PAD inhibition based on reduction of total synovial citrullination.
Efficacy Reduces synovial citrullination and clinical disease activity by ~50% in a murine arthritis model.
Mechanism Belongs to a class of ornithine-based amidine compounds that act as PAD inhibitors. , nih.gov

Irreversible PAD Inactivation Mechanisms

While L-NIO itself is recognized as a PAD inhibitor, the detailed mechanism of irreversible inactivation has been extensively elucidated through the study of its close structural analogs, particularly those containing a haloacetamidine group. glpbio.comnih.gov These analogs, such as F-amidine (N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide) and Cl-amidine (N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide), function as mechanism-based inactivators of PAD enzymes. glpbio.com

The core of this irreversible inhibition lies in the covalent modification of a crucial cysteine residue within the active site of the PAD enzyme. glpbio.com The process is initiated by the nucleophilic attack of the thiolate group of the active site cysteine on the iminoethyl carbon of the inhibitor. In the case of haloacetamidine derivatives like F-amidine and Cl-amidine, this leads to the formation of a stable covalent bond, thereby permanently inactivating the enzyme. glpbio.com This reaction is both time- and concentration-dependent. nih.gov

Studies have shown that these inhibitors are effective against multiple PAD isoforms, including PAD1, PAD2, PAD3, and PAD4, making them "pan-PAD" inhibitors. glpbio.com The efficiency of inactivation can be influenced by the nature of the halogen atom, with chlorine in Cl-amidine being a better leaving group than fluorine in F-amidine, which can affect the potency of the inhibitor. nih.gov

Table 1: Kinetic Parameters of PAD Inhibitors

Compound Target PAD Isoform(s) Inhibition Type kinact/KI (M-1s-1) Reference
Cl-amidine PAD1, PAD3, PAD4 Irreversible >5-fold more potent for PAD1 and PAD4 than for PAD2 and PAD3 nih.gov
F-amidine PAD1, PAD3, PAD4 Irreversible Not specified nih.gov
o-Cl-amidine PAD1, PAD4 Irreversible Preferentially inactivates PAD1 Not specified
o-F-amidine PAD1 Irreversible Preferentially inactivates PAD1 Not specified

Implications for Protein Citrullination Regulation

The inhibition of PAD enzymes by N5-(1-iminoethyl)-L-ornithine and its analogs has significant consequences for the post-translational modification of proteins, specifically the process of citrullination. Citrullination is the conversion of arginine residues to citrulline, a modification that can alter the structure and function of proteins. glpbio.com Dysregulated citrullination is implicated in the pathology of various inflammatory and autoimmune diseases, including rheumatoid arthritis. glpbio.com

By irreversibly inactivating PADs, L-NIO and its derivatives effectively reduce the levels of citrullinated proteins. Research in murine models of collagen-induced arthritis has demonstrated that treatment with L-NIO can significantly decrease synovial citrullination. This reduction in protein citrullination is believed to be a key mechanism through which these inhibitors exert their therapeutic effects.

One of the critical downstream effects of inhibiting PAD-mediated citrullination is the modulation of the immune response. Citrullinated proteins can act as autoantigens, triggering an autoimmune response characterized by the production of anti-citrullinated protein antibodies (ACPAs). By lowering the concentration of these citrullinated epitopes, PAD inhibitors can mitigate the autoimmune response.

Furthermore, PAD4, a key target of these inhibitors, plays a crucial role in the process of NETosis, where neutrophils release neutrophil extracellular traps (NETs) composed of DNA, histones, and granular proteins. Histone citrullination by PAD4 is a critical step in the decondensation of chromatin required for NET formation. Inhibition of PAD4 can therefore suppress NETosis, a process that contributes to inflammation and thrombosis in various diseases.

Table 2: Compound Names

Abbreviation/Common Name Full Chemical Name
L-NIO N5-(1-iminoethyl)-L-ornithine
F-amidine N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide
Cl-amidine N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide
o-F-amidine N-α-(2-carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide
o-Cl-amidine N-α-(2-carboxyl)benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide
BAEE N-α-Benzoyl-L-arginine ethyl ester

Cellular and Biochemical Consequences of N5 Iminoethyl L Ornithine Activity

Modulation of Nitric Oxide Production and Downstream Signaling

N5-Iminoethyl-L-ornithine primarily functions as a potent, non-selective, and NADPH-dependent inhibitor of all three nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). medchemexpress.com It acts as a mechanism-based inactivator, meaning it requires the catalytic activity of the enzyme to exert its inhibitory effect. nih.gov L-NIO competes with the natural substrate, L-arginine, for binding to the active site of NOS. acs.org This competitive and, in some cases, irreversible inhibition leads to a significant reduction in the synthesis of nitric oxide (NO). acs.orgnih.gov

The inhibition of NO production by L-NIO has profound effects on downstream signaling pathways that are normally activated by NO. One of the primary targets of NO is soluble guanylate cyclase (sGC). nih.govmdpi.com Activation of sGC by NO leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger. nih.gov By decreasing NO availability, L-NIO effectively dampens the NO/sGC/cGMP signaling cascade. frontiersin.org This has numerous physiological consequences, as cGMP is involved in regulating a variety of cellular functions, including smooth muscle relaxation, platelet aggregation, and neuronal signaling. nih.govnih.gov For instance, the inhibitory role of NO in platelet adhesion is a downstream effect that can be influenced by L-NIO. nih.gov

The following table summarizes the inhibitory constants (Ki) of L-NIO for the different NOS isoforms:

NOS IsoformKi (μM)
Neuronal (nNOS)1.7
Endothelial (eNOS)3.9
Inducible (iNOS)3.9

Data sourced from MedchemExpress.com medchemexpress.com

Impact on Cellular Metabolism and Bioenergetics

The inhibition of nitric oxide synthesis by N5-Iminoethyl-L-ornithine can indirectly influence cellular metabolism and bioenergetics. Nitric oxide is known to play a role in regulating mitochondrial respiration by reversibly binding to cytochrome c oxidase (Complex IV) of the electron transport chain. By reducing NO levels, L-NIO can potentially alter the rate of cellular oxygen consumption and ATP production.

Furthermore, the metabolic pathways related to L-arginine are affected by L-NIO. Arginine is a substrate for both nitric oxide synthases (NOS) and arginase enzymes. frontiersin.org These two enzymes compete for the same substrate. Arginase metabolizes L-arginine to ornithine and urea (B33335), which are precursors for the synthesis of polyamines and proline, respectively—molecules important for cell proliferation and collagen synthesis. frontiersin.orgfrontiersin.org By blocking the NOS pathway, L-NIO may indirectly shunt L-arginine towards the arginase pathway, potentially altering the cellular concentrations of ornithine, polyamines, and proline. This shift in arginine metabolism can have significant implications for cellular growth and function. L-NIO itself can be a substrate for arginase, producing ornithine as a product. acs.org

Effects on Cellular Viability and Programmed Cell Death Pathways

N5-Iminoethyl-L-ornithine has been shown to modulate cellular viability and programmed cell death, or apoptosis, in a context-dependent manner, largely through its ability to inhibit nitric oxide production. physiology.orgscielo.br Nitric oxide can have both pro-apoptotic and anti-apoptotic effects depending on its concentration, the cellular environment, and the specific cell type. tudublin.ie

In some instances, inhibition of NO synthesis by L-NIO can prevent apoptosis. For example, in cases where high levels of NO produced by iNOS would normally trigger apoptosis, L-NIO can be protective. physiology.org Conversely, in situations where NO is acting as a survival signal, L-NIO-mediated inhibition of NO production can promote apoptosis. For example, apoptosis observed after iNOS gene transfer in vascular smooth muscle cells was inhibited by the administration of L-NIO, indicating the effect was NO-specific. physiology.org

The role of L-NIO in apoptosis is also linked to its influence on key signaling molecules involved in cell death pathways. For instance, the tumor suppressor protein p53 is often involved in NO-mediated apoptosis. physiology.org By modulating NO levels, L-NIO can indirectly affect the expression and activity of p53 and other apoptosis-related proteins. Furthermore, NO has been implicated in endoplasmic reticulum (ER) stress-mediated apoptosis. nih.gov Therefore, by reducing NO, L-NIO may influence the ER stress response and subsequent cell fate.

A study on ventilator-induced lung injury in rats demonstrated that the protective effects of an anti-inflammatory peptide, including the inhibition of apoptosis, were partially reversed by L-NIO, suggesting a role for the endothelial nitric oxide synthase pathway in these protective mechanisms. scielo.br

Influence on Gene Expression and Cellular Phenotype

The influence of N5-Iminoethyl-L-ornithine on gene expression is primarily an indirect consequence of its ability to modulate nitric oxide signaling. Nitric oxide can regulate the activity of various transcription factors, thereby influencing the expression of a wide range of genes. By inhibiting NO production, L-NIO can alter the expression of genes involved in processes such as inflammation, cell proliferation, and angiogenesis. nih.gov

For example, in the context of colorectal cancer, L-NIO has been shown to inhibit the gene transcription of various angiogenesis-related growth factors, receptors, adhesion molecules, and matrix proteins. nih.gov This suggests that L-NIO can shift the cellular phenotype towards a less angiogenic state.

The table below highlights some of the angiogenesis-related genes whose transcription is inhibited by L-NIO in colorectal cancer cells:

Gene CategoryMost Affected Genes
Growth Factors and ReceptorsHGF
Adhesion Moleculesccl11, ccl2
Matrix ProteinsTIMP3, MMP9
Transcription FactorsSPHK1

Data sourced from a study on Nitric Oxide Synthase Inhibitors in Colorectal Cancer nih.gov

Furthermore, protein arginine deiminases (PADs), which are involved in the regulation of eukaryotic gene transcription through histone citrullination, are also potential targets for ornithine-based inhibitors. nih.gov While L-NIO primarily targets NOS, related compounds have been shown to inhibit PADs, suggesting a potential for broader effects on gene expression within this class of molecules. nih.gov

Interactions with Immune Cell Function

N5-Iminoethyl-L-ornithine significantly interacts with the function of various immune cells, primarily by inhibiting the activity of inducible nitric oxide synthase (iNOS), which is highly expressed in activated macrophages and neutrophils. nih.govnih.gov The production of large amounts of NO by these cells is a key component of the innate immune response to pathogens and is also involved in the pathogenesis of inflammatory diseases. frontiersin.orgnih.gov

L-NIO has been identified as a potent and irreversible inhibitor of NO synthase in phagocytic cells like neutrophils and macrophages. nih.govbohrium.com By blocking NO production in these cells, L-NIO can modulate their effector functions. For example, it has been shown to inhibit the killing of Leishmania major by murine macrophages, a process that is dependent on NO. nih.gov

In the context of inflammatory conditions such as arthritis, L-NIO has been shown to suppress the production of NO by synovial macrophages. nih.gov This inhibition of macrophage-derived NO is associated with a reduction in the clinical parameters of the disease, implicating NO as a pro-inflammatory mediator in this context. nih.gov Furthermore, L-NIO has demonstrated protective effects against immune complex-induced vasculitis, an inflammatory injury mediated by activated neutrophils. nih.gov

The metabolism of L-arginine is a critical regulatory point in the immune response, with the balance between NOS and arginase activity in myeloid cells shaping T-cell responses. researchgate.net By inhibiting the NOS pathway, L-NIO can potentially alter this balance, thereby influencing adaptive immunity.

Physiological and Pathophysiological Research Applications of N5 Iminoethyl L Ornithine

Cardiovascular System Investigations

The role of nitric oxide in the cardiovascular system is fundamental, primarily as a key regulator of vascular health. lgcstandards.comresearchgate.net L-NIO has been instrumental in elucidating the specific functions of NO in maintaining cardiovascular homeostasis.

Nitric oxide is a potent vasodilator, meaning it relaxes vascular smooth muscle, leading to the widening of blood vessels and a decrease in blood pressure. nih.gov The synthesis of NO by endothelial NOS (eNOS) is a primary mechanism for maintaining basal vascular tone. researchgate.net Research using L-NIO has confirmed this relationship by demonstrating the effects of NO deprivation.

In studies involving anesthetized rats, the administration of L-NIO induced a dose-dependent increase in mean systemic arterial blood pressure, which was accompanied by bradycardia. medchemexpress.com This hypertensive effect is a direct consequence of inhibiting endothelial NO synthase, leading to vasoconstriction and increased vascular resistance. medchemexpress.com These findings underscore the critical role of continuously produced NO in the maintenance of normal blood pressure. medchemexpress.com The effects of L-NIO on blood pressure were found to be reversible by the administration of L-arginine, the substrate for NOS, further confirming the specific mechanism of action. medchemexpress.com

In the pulmonary vascular bed of cats, higher doses of L-NIO were also shown to cause a significant increase in lobar arterial pressure. nih.gov This demonstrates that the inhibitory effect of L-NIO on vascular tone is not limited to the systemic circulation.

Table 1: Effect of N5-Iminoethyl-L-Ornithine on Cardiovascular Parameters in Animal Models

Model System Parameter Measured Observed Effect of L-NIO Reference
Anesthetized RatMean Systemic Arterial Blood PressureDose-dependent increase medchemexpress.com
Anesthetized RatHeart RateBradycardia (decrease) medchemexpress.com
Feline Pulmonary Vascular BedLobar Arterial PressureSignificant increase at high doses nih.gov
Rat Aortic RingsVascular ToneEndothelium-dependent contraction medchemexpress.com

The endothelium, the inner lining of blood vessels, is central to vascular health, and its function is heavily dependent on the production of nitric oxide. Endothelium-dependent vasodilation is a key process where stimuli like acetylcholine (B1216132) or bradykinin (B550075) trigger the endothelium to release NO, causing the underlying smooth muscle to relax. lgcstandards.com

L-NIO has been widely used to study this process. In isolated rings of rat aorta, L-NIO caused an endothelium-dependent contraction and inhibited the relaxation induced by acetylcholine. medchemexpress.com Similarly, in studies on the feline pulmonary vascular bed, L-NIO was shown to inhibit the vasodilator responses to several endothelium-dependent agents, including acetylcholine, bradykinin, and substance P. nih.gov However, it did not affect responses to vasodilators that act independently of the endothelium, such as adenosine (B11128) or pinacidil, highlighting the specificity of its action on the NO synthesis pathway. nih.gov These studies demonstrate that L-NIO is a valuable pharmacological tool for differentiating between endothelium-dependent and endothelium-independent vasodilation mechanisms.

Inflammation and Autoimmunity Research

The nitric oxide pathway plays a dual role in inflammation. While basal NO production is generally protective, the high-output production of NO by inducible nitric oxide synthase (iNOS) in immune cells like macrophages is a key component of the inflammatory response. researchgate.net

Nitric oxide produced by iNOS is considered a pro-inflammatory mediator in various pathological conditions. researchgate.net During an immune response, cytokines such as TNF-α and IL-1β can induce the expression of iNOS in macrophages, leading to a massive and sustained production of NO. researchgate.net This high concentration of NO can be cytotoxic to pathogens but can also contribute to tissue damage in chronic inflammatory diseases. researchgate.net

L-NIO, as an inhibitor of NOS, has been shown to be a potent and irreversible inhibitor of the NOS enzyme found in phagocytic cells like neutrophils and macrophages. lgcstandards.com By blocking the production of NO in these cells, L-NIO can modulate the inflammatory cascade. Research indicates that L-NIO is capable of decreasing iNOS-mediated NO production by synovial macrophages, thereby implicating macrophage-derived NO in the pathogenesis of inflammatory diseases like arthritis. researchgate.net

The utility of L-NIO in studying inflammatory disease has been demonstrated in animal models of rheumatoid arthritis. In a study using the adjuvant arthritis (AA) model in rats, a condition which shares features with human rheumatoid arthritis, treatment with L-NIO led to a significant reduction in the clinical signs of the disease. researchgate.net

Rats treated with L-NIO exhibited significantly lower articular index scores and reduced paw volume compared to control animals. researchgate.net Furthermore, the cell count in the synovial fluid, a marker of joint inflammation, was also significantly lower in the L-NIO treated group. researchgate.net The study concluded that the ability of L-NIO to decrease iNOS-mediated NO production in synovial macrophages and inhibit the clinical parameters of adjuvant arthritis points to a pathogenic role for macrophage-derived NO in this disease. researchgate.net

Table 2: Effects of L-NIO in a Rat Model of Adjuvant Arthritis

Parameter Effect of L-NIO Treatment Significance Reference
Articular IndexSignificantly lowerp < 0.05 researchgate.net
Paw VolumeSignificantly lowerp < 0.05 researchgate.net
Synovial Fluid Cell CountSignificantly lowerp < 0.05 researchgate.net
Synovial Macrophage iNOS ProductionSignificantly lowerp < 0.05 researchgate.net

Neuroscience and Neurological Disorder Models

In the central nervous system, nitric oxide acts as a neurotransmitter and plays a complex role in both normal brain function and in the pathology of neurological disorders. L-NIO has emerged as a key compound for creating highly specific animal models of neurological disease, particularly ischemic stroke.

Due to its vasoconstrictive properties resulting from the inhibition of endothelial nitric oxide synthase, L-NIO can be used to induce focal cerebral ischemia. nih.govnih.gov Researchers have developed a novel in vivo model where a direct, unilateral intrastriatal infusion of L-NIO in rats reliably produces a focal ischemic infarct. nih.govresearchgate.net This method provides a new tool for preclinical investigations into the mechanisms of stroke and the development of potential therapies. nih.gov

The L-NIO-induced stroke model has been shown to exhibit key characteristics of human ischemic stroke, including:

Blood-brain barrier dysfunction nih.gov

Neuronal hypoxia and ongoing neurodegeneration nih.gov

A robust and sustained inflammatory response involving microglia, macrophages, and astrocytes nih.gov

Resultant chronic motor function impairment nih.gov

This model offers significant advantages over traditional mechanical occlusion models (like the MCAo model), such as having zero mortality, a high success rate, reduced surgical complexity, and minimal animal welfare requirements. nih.govresearchgate.net Moreover, unlike other chemical inducers such as endothelin-1, L-NIO targets endothelial cells specifically and does not have confounding paracrine effects on other white matter cells, making it a more precise tool for studying post-stroke biology. nih.gov

Induction and Study of Focal Cerebral Ischemia

A significant application of L-NIO is in the development of animal models of focal cerebral ischemia, providing a platform to study the mechanisms of stroke and evaluate potential therapeutic interventions. A novel in vivo rat model utilizes the vasoconstrictive properties of L-NIO to induce a consistent and reproducible ischemic infarct. nih.gov In this model, a unilateral intrastriatal infusion of L-NIO, in combination with jugular vein occlusion, leads to focal ischemia. nih.gov

This method is associated with zero mortality and low surgical complexity, offering advantages over some established models of focal ischemia. nih.gov The resulting mean infarct volume is approximately 8.5% of the contralateral striatum's volume. nih.gov This model exhibits key characteristics of ischemic stroke, including robust microglial/macrophage and astroglial responses that persist for at least 35 days post-ischemia, along with chronic motor function impairment. nih.gov The consistency in the affected regions and the high success rate make the L-NIO model particularly suitable for initial high-throughput screening of potential neuroprotective agents. nih.gov

Table 1: Characteristics of the L-NIO-Induced Focal Cerebral Ischemia Model
ParameterFindingReference
Model OrganismAdult male Sprague Dawley rats nih.gov
MethodUnilateral intrastriatal infusion of L-NIO with jugular vein occlusion nih.gov
Mean Infarct Volume (% of contralateral striatum)8.5 ± 5.3% nih.gov
Mortality Rate0% nih.gov
Key Pathological FeaturesBlood-brain barrier dysfunction, neuronal hypoxia, ongoing neurodegeneration, robust and persistent inflammatory response, chronic motor impairment nih.gov

Examination of Blood-Brain Barrier Dysfunction

The integrity of the blood-brain barrier (BBB) is critical for maintaining central nervous system homeostasis, and its disruption is a key event in the pathophysiology of ischemic stroke. L-NIO has been utilized to investigate the role of different nitric oxide synthase isoforms in the early stages of BBB disruption following transient focal cerebral ischemia.

Table 2: Effects of L-NIO on Cerebral Vasodilation and Blood-Brain Barrier Permeability
InhibitorTarget NOS Isoform(s)Effect on Cerebral VasodilationEffect on BBB Disruption (Large Solutes)Effect on BBB Permeability (Small Solutes)Reference
L-NIOPrimarily eNOSSignificantly attenuatedNot significantly reducedInhibitory effect observed doaj.orgnih.gov
L-NAMENon-specific (nNOS, eNOS, iNOS)AbolishedSignificantly reducedNot specifically reported doaj.org
L-NPA and 7-NInNOSNot significantly affectedSignificantly reducedNot specifically reported doaj.org

Investigation of Neurodegeneration and Neuroprotection

The L-NIO-induced model of focal cerebral ischemia results in ongoing neurodegeneration, making it a useful tool for investigating the cellular and molecular mechanisms underlying neuronal death and for screening potential neuroprotective therapies. nih.gov The overproduction of nitric oxide following an ischemic insult is implicated in excitotoxic neuronal damage. Inhibition of NOS is, therefore, a strategy being explored for neuroprotection.

While direct studies detailing the use of L-NIO as a neuroprotective agent in other ischemia models are limited, the principle of NOS inhibition for neuroprotection is well-established. For instance, the non-selective NOS inhibitor L-NAME has been shown to be neuroprotective in models of cerebral ischemia, with its effects reversible by the co-administration of L-arginine. doaj.org The neuroprotective mechanism of NOS inhibitors is believed to involve the reduction of excitotoxic damage, partly by decreasing the ischemia-induced overflow of glutamate (B1630785). doaj.org The L-NIO model, by providing a consistent and reproducible ischemic lesion, offers a valuable platform for the preclinical evaluation of novel neuroprotective compounds. nih.gov

Oncological Research Contexts

The role of nitric oxide in cancer is complex, with evidence suggesting both pro- and anti-tumorigenic effects. The modulation of NO levels through NOS inhibition with compounds like L-NIO is an area of active investigation in oncology.

Modulation of Cytotoxic Drug Effects in Cancer Cells

Research has indicated that L-NIO can enhance the cytotoxic effects of certain chemotherapeutic agents in cancer cell lines. For example, studies have explored its use in combination with paclitaxel (B517696) in breast cancer cells. The rationale behind this approach is that by inhibiting NOS, L-NIO may alter the tumor microenvironment or cellular signaling pathways in a way that sensitizes cancer cells to the effects of cytotoxic drugs. Further investigation into the synergistic effects of L-NIO with a broader range of chemotherapeutics and in different cancer types is warranted.

Influence on Tumor Cell Viability and Apoptosis

L-NIO has been shown to influence the viability and apoptotic processes in tumor cells, particularly in the context of colorectal cancer. In combination with a tyrosine kinase inhibitor, L-NIO demonstrated anti-proliferative and apoptotic effects in colorectal cancer cells. amegroups.org Furthermore, in a study using HT29 and HCT 116 colorectal cancer cell lines, L-NIO, as an eNOS inhibitor, exhibited a slight inhibition of HCT 116 cell growth, although no significant inhibition was observed in HT 29 cell proliferation when used as a single agent. researchgate.net However, when combined with the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), L-NIO enhanced the anti-proliferative effect on both cell migration and proliferation. researchgate.net This suggests that L-NIO may have a role in sensitizing cancer cells to conventional chemotherapy, thereby potentially improving treatment outcomes. The induction of apoptosis is a key mechanism of many cancer therapies, and the ability of NO modulation to influence this process is a critical area of research. nih.gov

Table 3: Effect of L-NIO on Colorectal Cancer Cell Proliferation and Migration
Cell LineTreatmentEffect on Cell ProliferationEffect on Cell MigrationReference
HCT 116L-NIO aloneSlight inhibitionNot specifically reported researchgate.net
HT 29L-NIO aloneNo significant inhibitionNot specifically reported researchgate.net
HCT 116 and HT 29L-NIO + 5-fluorouracilEnhanced inhibitionEnhanced inhibition researchgate.net

Structure Activity Relationship Sar Studies and Analog Development of N5 Iminoethyl L Ornithine

Structural Determinants of NOS Isoform Selectivity

The quest for selective NOS inhibitors is driven by the distinct physiological and pathological roles of the three main NOS isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While L-NIO itself is a potent, non-selective inhibitor of all three isoforms, subtle differences in the active sites of these enzymes provide a basis for the rational design of isoform-selective analogs.

A key structural determinant for isoform selectivity lies in a single amino acid difference within the active site: nNOS contains an aspartate residue (Asp597 in rat nNOS), whereas eNOS has an asparagine at the corresponding position (Asn368 in bovine eNOS). This difference creates a more electronegative environment in the nNOS active site, which can be exploited by inhibitors designed to form favorable electrostatic interactions. For instance, inhibitors with positively charged moieties can exhibit enhanced binding affinity and selectivity for nNOS over eNOS due to this key difference.

The conformation of the inhibitor within the active site also plays a crucial role. Studies have shown that some selective inhibitors adopt a "curled" conformation in the nNOS active site, allowing for direct hydrogen bonding with a conserved glutamate (B1630785) residue. In contrast, in the eNOS active site, the same inhibitor might adopt a more extended conformation, leading to a less favorable binding interaction that is often mediated by a water molecule.

Furthermore, the flexibility of certain regions within the active site can influence inhibitor binding and selectivity. The area around the pterin cofactor binding site, for example, has been shown to have different conformational flexibilities between the isoforms. This can be exploited by designing inhibitors that induce or require specific conformational changes for tight binding, which may be more readily accommodated by one isoform over another.

Rational Design and Synthesis Strategies for N5-Substituted Ornithine Analogs

The rational design of N5-substituted ornithine analogs has largely been guided by the goal of improving isoform selectivity and potency compared to the parent compound, L-NIO. A primary strategy involves the modification of the N5-iminoethyl group to introduce functionalities that can interact with isoform-specific residues or exploit differences in the active site topology.

One of the most common synthetic routes to N5-substituted L-ornithine analogs involves the reaction of the δ-amino group of a suitably protected L-ornithine derivative with an appropriate imidate or a related electrophilic species. For example, the synthesis of L-NIO can be achieved by reacting Nα-protected L-ornithine with ethyl acetimidate hydrochloride. Variations in the imidate allow for the introduction of different alkyl or alkenyl substituents at the imino carbon.

A key synthetic consideration is the protection of the α-amino and carboxyl groups of the ornithine backbone to ensure regioselective modification of the δ-amino group. Common protecting groups include tert-butoxycarbonyl (Boc) for the α-amino group and various esters for the carboxyl group. The use of a copper(II) complex to chelate the α-amino and carboxyl groups of L-ornithine is another strategy that allows for the selective reaction at the δ-amino group.

Further modifications have included the introduction of unsaturation, as seen in the development of vinyl-L-NIO, or the incorporation of heteroatoms into the side chain. These modifications are designed to alter the electronic properties and steric bulk of the inhibitor, thereby influencing its binding affinity and selectivity for the different NOS isoforms. For example, the introduction of a methylthio group led to an analog with good potency and selectivity for nNOS.

Development of Potent and Selective Inhibitors (e.g., Vinyl-L-NIO, Cl-Amidine)

Building upon the SAR of L-NIO, researchers have developed several potent and selective inhibitors.

Vinyl-L-NIO (L-VNIO) , or N5-(1-imino-3-butenyl)-L-ornithine, is a prominent example of a rationally designed analog with enhanced selectivity for nNOS. nih.gov The introduction of a vinyl group creates a mechanism-based inhibitor that, in the presence of NADPH and O2, leads to the irreversible inactivation of nNOS. nih.gov This inactivation is accompanied by the loss or modification of the heme cofactor. nih.gov L-VNIO exhibits a significantly higher affinity for nNOS compared to eNOS and is not an inactivator of iNOS. nih.gov The endothelial isoform requires approximately 20-fold higher concentrations of L-VNIO to achieve a similar rate of inactivation as seen with nNOS. nih.gov

Cl-amidine (N-α-Benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide) represents a different class of L-ornithine derivatives. While structurally related, its primary development has been as an irreversible inhibitor of protein arginine deiminases (PADs). However, studies have shown that Cl-amidine can also suppress the expression of inducible nitric oxide synthase (iNOS), leading to a decrease in nitric oxide production in inflammatory settings. This effect appears to be indirect, by modulating signaling pathways that control iNOS expression rather than by direct inhibition of the enzyme's catalytic activity.

The development of these and other analogs highlights the utility of L-NIO as a lead compound. By systematically modifying its structure, it has been possible to fine-tune the inhibitory profile, leading to compounds with greater therapeutic potential due to their enhanced isoform selectivity.

CompoundTarget Isoform(s)Ki (μM)IC50 (μM)Notes
N5-Iminoethyl-L-ornithine (L-NIO) nNOS, eNOS, iNOS1.7 (nNOS), 3.9 (eNOS), 3.9 (iNOS)Potent, non-selective NOS inhibitor.
Vinyl-L-NIO (L-VNIO) nNOS selective0.1 (nNOS)Mechanism-based inactivator of nNOS.
N5-[2-(methylthio)-1-iminoethyl]-L-ornithine nNOS selectiveGood potency and selectivity for nNOS.
Cl-amidine iNOS (indirectly)Primarily a PAD inhibitor; suppresses iNOS expression.

Computational Modeling and Molecular Dynamics Simulations in Inhibitor Design

Computational approaches have become indispensable tools in the rational design and optimization of NOS inhibitors, including analogs of N5-iminoethyl-L-ornithine. These methods provide valuable insights into the molecular interactions between inhibitors and the NOS active site, helping to explain observed SAR and guide the design of new, more selective compounds.

Molecular docking is frequently employed to predict the binding poses of novel inhibitors within the crystal structures of the different NOS isoforms. By visualizing how a designed molecule fits into the active site, researchers can assess the favorability of potential interactions, such as hydrogen bonds and electrostatic interactions with key residues. This allows for the in silico screening of virtual compound libraries, prioritizing the synthesis of candidates with the highest predicted binding affinities.

Molecular dynamics (MD) simulations offer a more dynamic picture of the inhibitor-enzyme complex. By simulating the movements of atoms over time, MD can reveal the conformational changes that occur upon inhibitor binding and highlight the stability of key interactions. For example, MD simulations can help to understand why a particular inhibitor induces a "curled" conformation in the nNOS active site but not in the eNOS active site, providing a dynamic basis for its selectivity. These simulations can also be used to calculate the free energy of binding, offering a more quantitative prediction of inhibitor potency.

Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activity. By identifying the physicochemical properties that are most important for potent and selective inhibition, QSAR models can be used to predict the activity of yet-to-be-synthesized analogs.

These computational techniques, when used in conjunction with experimental methods like X-ray crystallography and enzyme kinetics, create a powerful workflow for the structure-based design of novel N5-substituted ornithine analogs with improved therapeutic profiles.

Advanced Methodologies and Experimental Models Employing N5 Iminoethyl L Ornithine

In Vitro Research Methodologies

The in vitro applications of N5-Iminoethyl-L-ornithine are fundamental to elucidating the biochemical and cellular mechanisms of nitric oxide signaling. These methodologies allow for controlled investigations into enzyme kinetics, cellular responses, and the molecular interactions between L-NIO and its target enzymes.

Enzymatic Assay Development and Kinetic Analysis

The development of enzymatic assays has been crucial in characterizing the inhibitory properties of N5-Iminoethyl-L-ornithine against the different isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS). These assays are designed to measure the activity of the enzyme by quantifying the conversion of the substrate, L-arginine, to L-citrulline and nitric oxide. The inhibitory effect of L-NIO is then assessed by its ability to reduce the rate of this reaction.

Kinetic analysis has revealed that N5-Iminoethyl-L-ornithine is a potent, non-selective, and NADPH-dependent inhibitor of all three NOS isoforms. medchemexpress.com The inhibitory constants (Ki) for L-NIO have been determined through these enzymatic assays, providing a quantitative measure of its potency. Furthermore, studies have shown that L-NIO can act as a time-dependent and irreversible inhibitor of NOS, particularly in phagocytic cells. nih.govnih.gov This irreversible inhibition is a key characteristic that is explored in kinetic studies. nih.gov The kinetic parameters of L-NIO are often compared to other NOS inhibitors to understand its relative efficacy and mechanism of action. nih.gov

Inhibitory Constants (Ki) of N5-Iminoethyl-L-ornithine for Nitric Oxide Synthase Isoforms
NOS IsoformKi (μM)Reference
Neuronal NOS (nNOS)1.7 medchemexpress.com
Endothelial NOS (eNOS)3.9 medchemexpress.com
Inducible NOS (iNOS)3.9 medchemexpress.com

Cellular Assays for Nitric Oxide Production and Signaling

Cellular assays are instrumental in understanding the physiological consequences of NOS inhibition by N5-Iminoethyl-L-ornithine in a biological context. These assays typically involve treating cultured cells with L-NIO and then measuring the subsequent changes in nitric oxide production and downstream signaling events. A common method to quantify NO production is the Griess assay, which measures the accumulation of nitrite, a stable oxidation product of NO, in the cell culture medium.

The application of L-NIO in cellular assays has been pivotal in demonstrating the role of NO in various cellular processes. For instance, studies have utilized L-NIO to show that inhibition of NOS can suppress the proliferation and migration of cancer cells. nih.gov In the context of vascular biology, cellular assays with endothelial cells have employed L-NIO to investigate the role of NO in maintaining vascular tone and endothelial barrier integrity. stonybrook.edu Furthermore, L-NIO has been used in studies with immune cells, such as macrophages, to explore the role of NO in inflammatory responses. nih.govnih.gov These cellular models provide a platform to dissect the specific signaling pathways that are modulated by NO, such as the cGMP pathway. mdpi.com

Biochemical Analysis of Enzyme-Inhibitor Complexes

To understand the molecular basis of its inhibitory activity, biochemical analyses of the complex formed between N5-Iminoethyl-L-ornithine and nitric oxide synthase are conducted. These studies aim to elucidate the precise binding interactions and structural changes that occur upon inhibition. X-ray crystallography has been a powerful tool in this regard, providing detailed three-dimensional structures of the NOS active site with L-NIO or its analogs bound. nih.gov

These structural studies have revealed that L-NIO, as an arginine analog, binds to the substrate-binding site of the enzyme. nih.gov The analysis of these enzyme-inhibitor complexes helps to explain the basis for the potency and, in some cases, the isoform selectivity of related inhibitors. nih.govnih.gov Spectroscopic techniques are also employed to study the electronic and coordination environment of the heme cofactor within the enzyme's active site upon inhibitor binding. These biochemical approaches are crucial for the rational design of more potent and isoform-selective NOS inhibitors for potential therapeutic applications. nih.gov

In Vivo Preclinical Models

The translation of in vitro findings to a whole-organism level is achieved through the use of in vivo preclinical models. N5-Iminoethyl-L-ornithine is frequently administered to animal models to investigate the systemic effects of NOS inhibition in various physiological and pathological states.

Animal Models of Disease Pathophysiology

N5-Iminoethyl-L-ornithine has been utilized in a range of animal models to probe the involvement of nitric oxide in the pathophysiology of various diseases. nibn.go.jpnih.govnih.gov A notable example is the use of L-NIO to create a rat model of focal cerebral ischemia. medchemexpress.comnih.gov In this model, the vasoconstrictive effects of NOS inhibition by L-NIO are leveraged to induce a reproducible ischemic event, allowing for the study of stroke mechanisms and potential therapeutic interventions. nih.gov

Beyond stroke, L-NIO has been employed in animal models of inflammatory conditions. For example, its impact on inflammatory arthritis has been suggested through the study of related compounds that target similar pathways. nih.gov In the realm of oncology, L-NIO has been used in models of colorectal cancer to investigate the role of NO in tumor angiogenesis and growth. nih.gov The use of L-NIO in these diverse disease models underscores the ubiquitous role of nitric oxide in pathophysiology.

Examples of In Vivo Preclinical Models Utilizing N5-Iminoethyl-L-ornithine
Disease ModelAnimal SpeciesKey Finding with L-NIOReference
Focal Cerebral IschemiaRatInduces a consistent focal ischemic infarct. medchemexpress.comnih.gov
Pulmonary VasodilationCatInhibits endothelium-dependent vasodilator responses. nih.gov
Colorectal Cancer(Cell line xenografts)Suppresses cell proliferation and migration. nih.gov

Assessment of Systemic Physiological Responses

The administration of N5-Iminoethyl-L-ornithine in vivo allows for the comprehensive assessment of its effects on systemic physiological responses. A primary focus of these investigations has been the cardiovascular system, given the critical role of nitric oxide in regulating blood pressure and vascular tone. tscsupplements.com

In studies using animal models, the administration of L-NIO has been shown to cause an increase in arterial blood pressure, a direct consequence of the inhibition of basal NO production which is essential for vasodilation. nih.gov Furthermore, L-NIO has been demonstrated to inhibit endothelium-dependent vasodilation in response to various stimuli, such as acetylcholine (B1216132) and bradykinin (B550075). nih.gov These studies often involve the continuous monitoring of hemodynamic parameters, such as heart rate and blood pressure, to provide a dynamic picture of the physiological response to NOS inhibition. nih.gov The data gathered from these in vivo experiments are crucial for understanding the systemic implications of altering nitric oxide homeostasis.

Broader Biochemical and Physiological Context of Ornithine Metabolism

L-Ornithine's Role in the Urea (B33335) Cycle and Ammonia (B1221849) Detoxification

The urea cycle, also known as the ornithine cycle, is a critical metabolic pathway that converts toxic ammonia, a byproduct of amino acid catabolism, into the less toxic compound urea, which is then excreted from the body. creative-proteomics.comwikipedia.org This process is essential for preventing hyperammonemia, a condition of excess ammonia in the blood that can be severely damaging to the nervous system. nbinno.commetwarebio.com

L-ornithine is a pivotal intermediate in this cycle. drugbank.com The cycle begins in the mitochondria of liver cells where ornithine combines with carbamoyl (B1232498) phosphate (B84403) to form citrulline, a reaction catalyzed by ornithine transcarbamylase (OTC). creative-proteomics.comnews-medical.net After a series of reactions in the cytosol, L-arginine is formed and subsequently cleaved by the enzyme arginase to produce urea and regenerate L-ornithine, which is then transported back into the mitochondria to begin another round of the cycle. researchgate.netnews-medical.net

N5-Iminoethyl-L-ornithine (L-NIO) influences this pathway through its potent inhibition of nitric oxide synthase (NOS). nih.gov NOS and arginase both use L-arginine as their substrate. In many tissues, these two enzymes compete for the available pool of L-arginine. By inhibiting the NOS pathway, L-NIO effectively spares L-arginine, making more of it available to arginase. researchgate.net This shunting of L-arginine towards the arginase pathway can enhance the production of both urea and L-ornithine, thereby potentially boosting the capacity of the urea cycle for ammonia detoxification.

Table 1: Key Enzymes in the Urea Cycle and Related Pathways

Enzyme Abbreviation Function Substrate(s) Product(s)
Ornithine Transcarbamylase OTC Catalyzes the formation of citrulline. L-Ornithine, Carbamoyl phosphate L-Citrulline
Arginase ARG Catalyzes the final step of the urea cycle. L-Arginine L-Ornithine, Urea

Connections to Polyamine Biosynthesis Pathways

L-ornithine is the essential precursor for the biosynthesis of polyamines, which are small, positively charged organic molecules critical for numerous cellular processes. creative-proteomics.com The primary polyamines in mammalian cells are putrescine, spermidine (B129725), and spermine (B22157). These molecules are vital for cell proliferation, differentiation, and apoptosis, playing key roles in stabilizing DNA and RNA structure and modulating gene expression. creative-proteomics.comresearchgate.net

The first and rate-limiting step in polyamine synthesis is the conversion of L-ornithine to putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). researchgate.netresearchgate.net Putrescine is then subsequently converted to spermidine and spermine through the addition of aminopropyl groups. youtube.com

The action of N5-Iminoethyl-L-ornithine can significantly impact this pathway. As previously noted, by inhibiting NOS, L-NIO increases the flux of L-arginine through the arginase pathway, leading to higher intracellular concentrations of L-ornithine. researchgate.net This increased availability of the substrate for ODC can, in turn, drive the synthesis of putrescine and the other downstream polyamines. researchgate.net Research has shown that arginine and glutamine are the primary sources for ornithine production in endothelial cells, which is then used for polyamine synthesis. nih.gov Therefore, by modulating the availability of the ultimate precursor, L-NIO can influence cellular levels of these crucial regulatory molecules.

Interactions with Creatine (B1669601) Biosynthesis

Creatine is a vital compound for energy homeostasis, particularly in tissues with high and fluctuating energy demands like muscle and brain. youtube.com It facilitates the recycling of adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP). The biosynthesis of creatine involves two enzymatic steps and requires three amino acids: arginine, glycine, and methionine. nih.gov

The first step is catalyzed by L-arginine:glycine amidinotransferase (AGAT), which transfers the amidino group from L-arginine to glycine, producing guanidinoacetate (GAA) and L-ornithine. nih.govnih.gov In the second step, guanidinoacetate is methylated by guanidinoacetate N-methyltransferase (GAMT) to form creatine. nih.gov

The production of L-ornithine is an integral part of the first reaction in creatine synthesis. The activity of AGAT is a key regulatory point. L-ornithine itself can act as a feedback inhibitor of the AGAT enzyme, thus regulating its own production and the synthesis of GAA. youtube.com The influence of N5-Iminoethyl-L-ornithine on this pathway is again mediated by its effect on L-arginine availability. By inhibiting NOS, L-NIO increases the pool of L-arginine accessible to AGAT, potentially increasing the rate of GAA and ornithine formation. physiology.org However, the resulting increase in ornithine could then exert feedback inhibition on AGAT, demonstrating the complex regulatory network governing these interconnected pathways. youtube.com

Influence on Other Amino Acid Metabolic Pathways

L-ornithine sits (B43327) at a metabolic crossroads, connecting not only to the urea cycle and polyamine synthesis but also to the metabolism of other key amino acids, primarily L-glutamate and L-proline. usda.gov Ornithine can be converted to glutamate-γ-semialdehyde by the enzyme ornithine aminotransferase (OAT), which can then be further metabolized to either glutamate (B1630785) or proline. researchgate.net Conversely, glutamate can serve as a precursor for ornithine synthesis, particularly in plants and microorganisms. usda.govnih.gov

Modulation of Immune System Components by Ornithine Metabolism

The metabolism of L-arginine is a critical regulatory checkpoint in the functioning of immune cells, particularly macrophages and myeloid-derived suppressor cells (MDSCs). researchgate.netfrontiersin.org These cells can metabolize L-arginine via two competing pathways: the NOS pathway (specifically, inducible NOS or iNOS) or the arginase pathway. researchgate.net

The NOS Pathway: Typically associated with pro-inflammatory (M1) macrophages, iNOS produces large amounts of nitric oxide (NO), a potent antimicrobial and cytotoxic agent that plays a key role in host defense. mdpi.com

The Arginase Pathway: Associated with anti-inflammatory or wound-healing (M2) macrophages and MDSCs, arginase converts L-arginine to L-ornithine and urea. frontiersin.org The resulting L-ornithine is then used to produce polyamines and proline, which promote cell proliferation and collagen synthesis, contributing to tissue repair and immune suppression. frontiersin.org Depletion of L-arginine by arginase can also impair T-lymphocyte proliferation and function. researchgate.net

N5-Iminoethyl-L-ornithine (L-NIO), as a potent NOS inhibitor, plays a direct role in modulating these immune responses. By blocking the iNOS pathway, L-NIO can suppress the production of pro-inflammatory nitric oxide. nih.govbohrium.com This action can shift the metabolic balance in immune cells towards the arginase pathway, enhancing the production of L-ornithine and its downstream immunosuppressive products. frontiersin.org Studies have shown that L-NIO has potent protective effects against immune complex-induced vascular injury, an effect dependent on the inhibition of nitric oxide generation. nih.gov Furthermore, L-ornithine itself has been found to selectively suppress the activation and differentiation of cytotoxic T lymphocytes, an effect more selective than that of cyclosporine A. nih.gov Thus, by inhibiting NOS and promoting the ornithine pathway, L-NIO can modulate immune responses, reducing inflammation and suppressing certain T-cell activities.

Table 2: Research Findings on L-NIO and Related Compounds

Compound Finding Model System Implication
N5-Iminoethyl-L-ornithine (L-NIO) Potent protective effects against immune complex-induced vasculitis. Rat dermal and lung injury models Inhibition of NO generation is key to reducing inflammatory injury. nih.gov
L-Ornithine Suppresses the activation of cytotoxic T lymphocytes (CTL) in vitro and in vivo. Mouse cell cultures and in vivo models Selectively inhibits the differentiation of CTL effector cells without affecting IL-2 or IFN-gamma production. nih.gov

| Nor-NOHA (Arginase inhibitor) | Decreased cellular concentrations of ornithine, putrescine, and spermidine by 17%, 65%, and 74%, respectively. | Endothelial cells | Demonstrates the direct link between arginase-produced ornithine and polyamine synthesis. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl-L-NIO hydrochloride
Reactant of Route 2
Ethyl-L-NIO hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.